Levomefolate Calcium-13C5
Description
Chemical Identity and Nomenclature
Levomefolate Calcium-13C5 is formally designated as the calcium salt of (2S)-2-[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-hexahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid. The compound is chemically known as Calcium (4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate-13C5, representing the isotopically enriched form of the biologically active folate derivative. This systematic nomenclature reflects the complex heterocyclic structure containing pteridine, para-aminobenzoic acid, and glutamic acid moieties characteristic of folate compounds.
The molecular formula for Levomefolate Calcium-13C5 is expressed as 13C5C15H25N7O6·Ca, indicating the presence of twenty total carbon atoms, five of which are carbon-13 isotopes. The compound carries the registry number CAS 151533-22-1, which applies to the unlabeled levomefolate calcium, while the isotopically labeled variant represents a specialized analytical reference material. Alternative nomenclature includes L-Methylfolate calcium-13C5, Calcium L-5-Methyltetrahydrofolate-13C5, and (6S)-5-Methyltetrahydrofolic acid calcium salt-13C5, reflecting the various systematic naming conventions employed in pharmaceutical and analytical chemistry literature.
The compound exists as a calcium salt form to enhance stability and solubility characteristics compared to the free acid form. This calcium coordination provides improved handling properties and storage stability while maintaining the essential biochemical activity of the levomefolate moiety. The calcium cation associates with the carboxylate groups of the glutamic acid portion, forming a stable ionic complex that preserves the compound's integrity during analytical applications.
Structural Isomerism and Stereochemistry
Levomefolate Calcium-13C5 possesses two distinct chiral centers that define its stereochemical identity and biological activity. The first chiral center is located at position 6 of the pteridine ring system (pteroyl moiety), while the second resides at the alpha-carbon atom of the L-glutamic acid component. These stereochemical configurations result in four theoretically possible diastereoisomers, though only the naturally occurring L-diastereoisomer configuration exhibits biological activity consistent with endogenous folate metabolism.
The stereochemical designation (6S) indicates the specific spatial arrangement at the pteridine chiral center, which is critical for enzymatic recognition and biological function. This configuration corresponds to the naturally occurring form found in biological systems and is essential for proper interaction with folate-dependent enzymes such as methylenetetrahydrofolate reductase and methionine synthase. The L-configuration of the glutamic acid moiety, derived from the starting material folic acid, remains unchanged throughout the synthetic process and maintains the natural stereochemistry required for cellular folate transport and metabolism.
Research has identified the potential for cis and trans isomerism around the amide bond connecting the para-aminobenzoic acid and glutamic acid components. Computational studies have demonstrated that while the trans configuration predominates under physiological conditions, a significant population of cis isomers may exist, particularly in solution. These conformational isomers exhibit markedly different structural dynamics, with cis forms displaying slower molecular motion that could potentially influence biological behavior and analytical detection.
| Stereochemical Feature | Configuration | Biological Significance |
|---|---|---|
| Pteridine C-6 | (6S) | Essential for enzyme recognition |
| Glutamic acid α-carbon | L-(S) | Required for cellular transport |
| Amide bond geometry | Predominantly trans | Influences molecular dynamics |
| Overall chirality | Natural L-form | Matches endogenous folates |
Isotopic Labeling: 13C5 Integration and Stability
The isotopic labeling pattern in Levomefolate Calcium-13C5 specifically targets five carbon atoms within the glutamic acid portion of the molecule, designated as positions 1, 2, 3, 4, and 5 of the pentanedioic acid moiety. This strategic labeling scheme provides a mass shift of five atomic mass units compared to the unlabeled compound, enabling precise differentiation through mass spectrometric analysis while preserving the chemical and biological properties essential for accurate analytical studies.
The molecular weight of Levomefolate Calcium-13C5 is 504.497 daltons, representing an increase of approximately 5 daltons compared to the unlabeled form. This mass difference is sufficient for clear separation and identification using liquid chromatography-mass spectrometry techniques, making the compound valuable for pharmacokinetic studies and bioavailability assessments. The isotopic enrichment maintains chemical stability equivalent to the natural compound, with no significant alteration in chemical reactivity or enzymatic substrate characteristics.
The relationship between Levomefolate Calcium-13C5 and other folate metabolites has been extensively characterized through liquid chromatography-mass spectrometry analysis of biological samples. These studies have identified complex folate profiles in various organisms, including multiple polyglutamated forms and one-carbon substituted derivatives such as 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate, and 5-formyltetrahydrofolate. The isotopically labeled compound serves as a reference point for understanding the distribution and interconversion of these various folate species under different physiological conditions.
| Folate Metabolite | Relationship to Levomefolate | Metabolic Function |
|---|---|---|
| 5,10-Methylenetetrahydrofolate | Precursor via reduction | DNA synthesis substrate |
| Tetrahydrofolate | Product of demethylation | One-carbon acceptor |
| 10-Formyltetrahydrofolate | Alternative one-carbon form | Purine synthesis |
| Folic acid | Synthetic precursor | Requires enzymatic activation |
| Dihydrofolate | Reduction intermediate | Substrate for reductase |
Propriétés
Formule moléculaire |
C₁₅¹³C₅H₂₅CaN₇O₆ |
|---|---|
Poids moléculaire |
504.5 |
Synonymes |
N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic-13C5 Acid Calcium Salt; N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic-13C5 Acid Calcium Salt; |
Origine du produit |
United States |
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Levomefolate Calcium-13C5 is known for its high bioavailability compared to traditional folic acid. It plays a crucial role in methylation processes and DNA synthesis, functioning as a methyl-group donor in the conversion of homocysteine to methionine. This biochemical pathway is vital for numerous cellular functions, including DNA reproduction and regulation of homocysteine levels, which is linked to cardiovascular health and neural development .
Clinical Applications
- Neural Tube Defect Prevention
- Cardiovascular Health
- Mental Health
- Cancer Treatment
Dietary Supplementation
Levomefolate Calcium-13C5 is increasingly utilized in dietary supplements due to its superior absorption characteristics compared to synthetic folic acid. It is particularly beneficial for individuals with genetic polymorphisms affecting folate metabolism (e.g., MTHFR mutations) who may not effectively convert folic acid into its active form .
Table 1: Summary of Clinical Studies Involving Levomefolate Calcium-13C5
The above studies highlight the efficacy of Levomefolate Calcium-13C5 in various clinical settings, demonstrating its potential benefits across different health conditions.
Comparaison Avec Des Composés Similaires
Levomefolate Calcium (Non-Isotopic)
- Molecular Formula : C${20}$H${23}$CaN$7$O$6$
- Molecular Weight : 497.5 g/mol
- CAS : 151533-22-1
- Key Differences: Lacks isotopic labeling, making it unsuitable for tracer studies. Used clinically in oral contraceptives (e.g., combined with drospirenone/ethinyl estradiol) to maintain folate levels and reduce neural tube defect risks . Bioavailability: Superior to folic acid, especially in individuals with MTHFR gene mutations .
Levomefolic Acid (Free Acid Form)
Folic Acid (Vitamin B9)
Calcium 5-Methyltetrahydrofolate
rac-5-Methyltetrahydropteroic Acid Sodium Salt
- Molecular Formula : C${15}$H${17}$N$6$NaO$3$
- Key Differences: Racemic mixture (non-enantiopure), unlike the stereospecific Levomefolate Calcium. Primarily used in research to study folate antagonist mechanisms .
Pharmacological and Industrial Considerations
Stability and Handling
Drug Interactions
Méthodes De Préparation
Isotopic Labeling Strategy
The 13C5 label is introduced during the synthesis of the pteridine ring and glutamate moiety. Key intermediates, such as 13C5-labeled N-[4-({[(6S)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid, are prepared using 13C-enriched starting materials. For example, 13C-labeled glycine or formate precursors are employed in the cyclization reactions to ensure uniform isotopic distribution.
Crystallization and Purification
Crystallization is a critical step to achieve the desired polymorphic form and isotopic purity. As detailed in WO2015193778A1, levomefolate calcium forms (e.g., form-M, form-M1) are obtained through anti-solvent precipitation using acetone or ketone solvents. For the 13C5 variant, identical conditions are applied, but with stringent control over temperature and solvent ratios to prevent isotopic dilution.
Table 1: Crystallization Conditions for Levomefolate Calcium-13C5 (Adapted from WO2015193778A1)
Process Optimization for Scale-Up
Industrial-scale production requires reproducibility and cost-effectiveness. The patent WO2015193778A1 outlines a two-step process for non-labeled levomefolate calcium, which is adapted for the 13C5 variant:
Dissolution and Anti-Solvent Precipitation
Amorphous levomefolate calcium-13C5 is dissolved in water at 40–50°C under nitrogen, followed by the gradual addition of acetone to induce crystallization. Refluxing at 60–70°C for 1–2 hours ensures complete polymorphic transformation, yielding form-M with >99% isotopic purity.
Thermal Polymorphic Transitions
Heating form-M at 80–100°C under nitrogen generates forms M1–M4, which differ in crystallographic stability. For example, form-M3 is produced by heating form-M at 80–100°C for 10–30 minutes, a process critical for enhancing shelf-life in pharmaceutical formulations.
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the 13C5 label via a +5 Da mass shift compared to the non-labeled compound. For example, the molecular ion [M+H]+ for Levomefolate Calcium-13C5 appears at m/z 923.31 (vs. 918.31 for the unlabeled form).
Industrial Applications and Challenges
Pharmaceutical Use
As an internal standard, Levomefolate Calcium-13C5 ensures accurate quantification in folate metabolism studies. Its preparation must adhere to Good Manufacturing Practice (GMP) guidelines, requiring rigorous control over residual solvents (e.g., acetone < 0.5%) and isotopic purity (>98%).
Q & A
Q. How is Levomefolate Calcium-13C5 synthesized and characterized for isotopic purity?
Levomefolate Calcium-13C5 is synthesized by incorporating stable ¹³C isotopes at five specific carbon positions during the chemical synthesis of levomefolate. Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) to confirm molecular weight (497.52 g/mol with ¹³C substitution) and nuclear magnetic resonance (NMR) to verify isotopic labeling positions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to assess chemical purity (>95%) and rule out unlabeled impurities. Batch certification requires a certificate of analysis (CoA) detailing isotopic enrichment (≥98%) and residual solvent levels .
Q. What are the standard protocols for preparing aqueous solutions of Levomefolate Calcium-13C5?
Dissolve Levomefolate Calcium-13C5 in ultrapure water at a concentration of 0.3 mg/mL, as its solubility is pH-dependent and optimal in neutral conditions. Vortex for 5 minutes and filter through a 0.22 µm membrane to remove particulates. Prepare fresh solutions to avoid degradation; stability studies show <5% decomposition after 24 hours at 4°C. For long-term storage, lyophilize aliquots and store at -20°C under inert gas to prevent oxidation .
Q. What validated HPLC conditions are recommended for separating Levomefolate Calcium-13C5 from its degradation products?
Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v) in isocratic mode. Detection at 290 nm (λmax) optimizes sensitivity. Retention time typically ranges between 8–10 minutes. System suitability tests require a resolution >2.0 from nearest degradant peaks (e.g., 10-methylfolate). Validate the method per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) .
Q. What role does Levomefolate Calcium-13C5 play in folate metabolism studies?
As a ¹³C-labeled analog of 5-methyltetrahydrofolate, it serves as a tracer to quantify methyl group transfer in one-carbon metabolism. Researchers use it to track methyl donation to homocysteine in the methionine synthase reaction (vitamin B12-dependent). Isotopic labeling enables precise measurement of pathway flux via LC-MS/MS detection of ¹³C-labeled methionine and S-adenosylmethionine in cell cultures or serum samples .
Advanced Research Questions
Q. How do researchers design crossover studies to assess Levomefolate Calcium-13C5 pharmacokinetics in combination therapies?
A three-period, open-label crossover design is standard. For example, 45 participants receive single doses of (i) Levomefolate Calcium-13C5 alone, (ii) combined with ethinyl estradiol/drospirenone, and (iii) a control formulation, separated by ≥28-day washouts. Plasma samples are collected at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Non-compartmental analysis calculates AUC₀–t, Cmax, and t₁/₂. Bioequivalence is confirmed if 90% confidence intervals for geometric mean ratios (test/reference) fall within 80–125% .
Q. What analytical challenges arise when quantifying Levomefolate Calcium-13C5 in biological matrices?
Matrix effects (e.g., ion suppression from plasma proteins) reduce LC-MS/MS sensitivity. To mitigate, use isotope dilution with ¹³C₅-labeled internal standards and solid-phase extraction (SPE) for cleanup. Calibration curves in surrogate matrix (charcoal-stripped plasma) correct for recovery losses. Limit of quantification (LOQ) is typically 0.1 ng/mL, requiring high-resolution Q-TOF or Orbitrap instruments to distinguish from endogenous folate analogs .
Q. How do isotopic effects of ¹³C labeling influence Levomefolate Calcium-13C5’s physicochemical properties?
The ¹³C substitution increases molecular mass by 5 Da, shifting HR-MS peaks (m/z 497.52 → 502.52). Retention time in LC-MS decreases marginally (~0.2 minutes) due to altered hydrophobicity. No significant impact on UV-Vis spectra (λmax remains 290 nm) or thermal stability (decomposition >300°C). However, kinetic isotope effects (KIEs) may slightly reduce enzymatic reaction rates in tracer studies, requiring adjustment in kinetic models .
Q. How should contradictory data on Levomefolate Calcium-13C5 stability in varying pH be resolved?
Conduct forced degradation studies: incubate solutions at pH 2–9 (37°C, 24 hours) and monitor degradation via HPLC. At pH <5, hydrolysis of the pteridine ring dominates; at pH >8, oxidative cleavage of the glutamate moiety occurs. Use Arrhenius modeling to extrapolate shelf-life. Contradictions in literature often stem from buffer composition differences (e.g., phosphate vs. acetate buffers alter oxidation rates). Standardize buffers and include antioxidants (0.1% ascorbic acid) in acidic conditions .
Q. What statistical frameworks are appropriate for dose-response studies of Levomefolate Calcium-13C5?
Use nonlinear mixed-effects modeling (NONMEM) for sparse sampling data. For dose-ranging trials, apply Emax models: E = (E_max × D)/(ED₅₀ + D), where D is dose and ED₅₀ is the half-maximal effective dose. Bayesian hierarchical models account for inter-individual variability in folate receptor polymorphisms. Power analysis (α=0.05, β=0.2) requires ≥30 participants per arm to detect a 15% difference in AUC .
Q. What quality control measures ensure batch consistency in longitudinal studies?
Each batch must meet: (i) HPLC purity ≥95%, (ii) isotopic enrichment ≥98% (validated by HR-MS), (iii) endotoxin levels <0.1 EU/mg, and (iv) residual solvents per ICH Q3C guidelines (e.g., <500 ppm ethanol). Use NIST-traceable reference standards for calibration. Long-term stability is confirmed via real-time testing (-20°C, 48 months) with acceptance criteria of <5% degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
